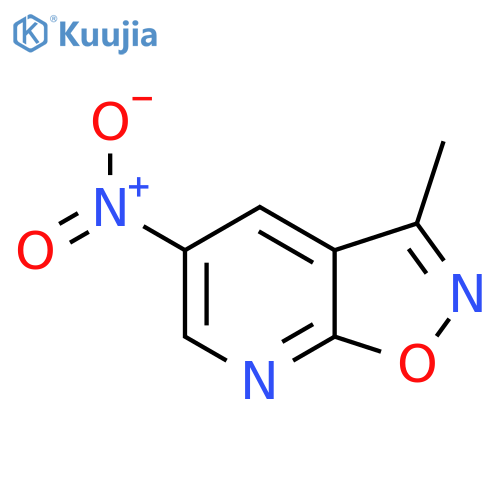

Cas no 930889-25-1 (3-methyl-5-nitro-1,2oxazolo5,4-bpyridine)

930889-25-1 structure

商品名:3-methyl-5-nitro-1,2oxazolo5,4-bpyridine

CAS番号:930889-25-1

MF:C7H5N3O3

メガワット:179.132900953293

MDL:MFCD09347296

CID:3157330

PubChem ID:17562224

3-methyl-5-nitro-1,2oxazolo5,4-bpyridine 化学的及び物理的性質

名前と識別子

-

- 3-Methyl-5-nitro-isoxazolo[5,4-b]pyridine

- 3-methyl-5-nitroisoxazolo[5,4-b]pyridine

- FMB88925

- 3-methyl-5-nitro[1,2]oxazolo[5,4-b]pyridine

- CS-0244050

- Z235345325

- STL414592

- EN300-27138

- G27156

- 930889-25-1

- 3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine

- AKOS024299789

- 3-methyl-5-nitro-1,2oxazolo5,4-bpyridine

-

- MDL: MFCD09347296

- インチ: InChI=1S/C7H5N3O3/c1-4-6-2-5(10(11)12)3-8-7(6)13-9-4/h2-3H,1H3

- InChIKey: UDZPWRQGBDXSOM-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 179.03309103Da

- どういたいしつりょう: 179.03309103Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 84.7Ų

3-methyl-5-nitro-1,2oxazolo5,4-bpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27138-0.25g |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 0.25g |

$142.0 | 2023-09-11 | |

| Enamine | EN300-27138-5.0g |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 5.0g |

$1075.0 | 2023-06-28 | |

| Enamine | EN300-27138-5g |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 5g |

$1075.0 | 2023-09-11 | |

| A2B Chem LLC | AV25930-2.5g |

3-Methyl-5-nitroisoxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 2.5g |

$800.00 | 2024-07-18 | |

| Aaron | AR019L86-1g |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 1g |

$536.00 | 2025-03-01 | |

| A2B Chem LLC | AV25930-10g |

3-Methyl-5-nitroisoxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 10g |

$1712.00 | 2024-07-18 | |

| 1PlusChem | 1P019KZU-50mg |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 50mg |

$134.00 | 2025-03-03 | |

| 1PlusChem | 1P019KZU-250mg |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 250mg |

$225.00 | 2025-03-03 | |

| 1PlusChem | 1P019KZU-500mg |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 500mg |

$380.00 | 2025-03-03 | |

| 1PlusChem | 1P019KZU-5g |

3-methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine |

930889-25-1 | 95% | 5g |

$1391.00 | 2024-04-20 |

3-methyl-5-nitro-1,2oxazolo5,4-bpyridine 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

930889-25-1 (3-methyl-5-nitro-1,2oxazolo5,4-bpyridine) 関連製品

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量